![molecular formula C10H19N5S B1409488 Terbutryn D5 (ethyl D5) CAS No. 1219804-47-3](/img/structure/B1409488.png)
Terbutryn D5 (ethyl D5)
Overview
Description
Terbutryn D5 (ethyl D5) is a synthetic, non-selective, pre-emergence herbicide that has been used in agricultural fields for the past two decades. It is a member of the family of triazine herbicides, which are used to control a wide range of weeds. Terbutryn D5 is a white, crystalline solid with a molecular weight of 173.2 g/mol and a melting point of 118-120°C. It is moderately soluble in water and is stable in alkaline solutions. Terbutryn D5 is a broad-spectrum herbicide that controls a wide range of weeds, including annual grasses, broadleaf weeds, sedges, and certain aquatic weeds.
Scientific Research Applications
Based on the information available, here is an analysis of some potential scientific research applications of Terbutryn-d5:
Analytical Chemistry Standard
Terbutryn-d5 is used as an analytical standard in environmental toxicology to ensure the accuracy and reliability of data analysis. It serves as a reference point for calibrating instruments and validating analytical methods .
Method Validation in Chromatography
It is utilized in method validation for identifying and quantifying Terbutryn using various chromatographic techniques such as gas chromatography/ion-trap (GC/IT), gas chromatography/mass selective detector (GC/MSD), and liquid chromatography/triple quadrupole mass spectrometers (LC/MS/MS) .
properties
IUPAC Name |
2-N-tert-butyl-6-methylsulfanyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i1D3,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROINLKCQGIITA-YRYIGFSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)SC)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terbutryn D5 (ethyl D5) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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